Boc-Thr(Bzl)-OH

Catalog No.
S670641
CAS No.
15260-10-3
M.F
C16H23NO5
M. Wt
309.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Thr(Bzl)-OH

CAS Number

15260-10-3

Product Name

Boc-Thr(Bzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11?,13-/m0/s1

InChI Key

CTXPLTPDOISPTE-YPMHNXCESA-N

SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

Boc-Thr(Bzl)-OH;Boc-O-benzyl-L-threonine;15260-10-3;N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine;Boc-Thr(Bzl);CTXPLTPDOISPTE-YPMHNXCESA-N;N-alpha-tert-BOC-o-benzyl-L-threonine;ST055877;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-threonine;L-Threonine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;(2S,3R)-2-[(tert-butoxy)carbonylamino]-3-(phenylmethoxy)butanoicacid;N-tert-Butoxacarbonyl-O-benzyl-L-threonine;PubChem12946;AC1Q29DB;N-Boc-O-benzyl-L-threonine;15405_ALDRICH;SCHEMBL400187;466697_ALDRICH;AC1LU898;15405_FLUKA;CTK8B0843;MolPort-003-983-071;ACT05072;ZINC1576312

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Peptide Synthesis

Boc-O-Benzyl-L-Threonine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and small proteins in the laboratory. Boc-O-Benzyl-L-Threonine incorporates the following functionalities crucial for SPPS:

  • Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects the amino group of the threonine residue, preventing unwanted side reactions during peptide chain elongation []. This ensures the threonine unit is incorporated at the desired position in the final peptide sequence.
  • Benzyl protecting group: The benzyl group protects the hydroxyl group of the threonine side chain, allowing for selective deprotection later in the synthesis process []. This enables further modifications of the threonine side chain without affecting the peptide backbone.

These protective groups allow for the controlled and stepwise assembly of the peptide chain, ultimately leading to the desired peptide product with high purity and defined sequence.

Studies on Protein Structure and Function

Boc-O-Benzyl-L-Threonine can be used to synthesize specific peptide segments containing the threonine residue. These peptide segments can then be employed in various research applications, including:

  • Protein-protein interaction studies: By incorporating Boc-O-Benzyl-L-Threonine into peptides that interact with specific protein targets, researchers can gain insights into the binding interactions between these proteins []. This information is crucial for understanding protein function and developing targeted therapies.
  • Investigating protein folding: Peptide segments containing Boc-O-Benzyl-L-Threonine can be used to study protein folding mechanisms []. By analyzing the behavior of these peptides under different conditions, researchers can gain valuable insights into how proteins fold into their functional three-dimensional structures.

N-tert-Butoxycarbonyl-O-benzyl-L-threonine N-hydroxysuccinimide ester, commonly referred to as Boc-Thr(Bzl)-OSu, is a protected derivative of the amino acid threonine. This compound features a tert-butoxycarbonyl (Boc) group that protects the amino group, a benzyl (Bzl) group that protects the hydroxyl group, and an N-hydroxysuccinimide (OSu) ester that facilitates peptide coupling reactions. It is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and reactivity, allowing for efficient assembly of peptide chains through iterative cycles of coupling and deprotection .

While specific data on Boc-O-benzyl-L-threonine is limited, some general safety considerations for handling amino acid derivatives apply:

  • Potential Irritation: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.
  • Dust Hazard: The powder form can be a dust explosion hazard when mixed with air in a confined space.

  • Coupling Reactions: The N-hydroxysuccinimide ester enables effective coupling with amino groups of other amino acids or peptides, forming amide bonds.
  • Deprotection Reactions: The Boc and Bzl protecting groups can be removed under specific conditions; the Boc group is typically removed using trifluoroacetic acid, while the Bzl group is removed via hydrogenation with palladium on carbon .

Common Reagents and Conditions

  • Coupling Reagents: Commonly used bases include N,N-diisopropylethylamine and triethylamine.
  • Deprotection Conditions: Trifluoroacetic acid for Boc removal; hydrogenation conditions for Bzl removal .

Boc-Thr(Bzl)-OSu's primary biological activity lies in its application in peptide synthesis. By facilitating the formation of peptide bonds, it plays a crucial role in constructing peptides that can exhibit various biological functions, including enzyme activity, receptor binding, and cellular signaling. The presence of the threonine residue contributes to the structural diversity and functionality of synthesized peptides .

The synthesis of Boc-Thr(Bzl)-OSu typically involves several steps:

  • Protection of the Amino Group: The amino group of L-threonine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
  • Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide in the presence of sodium hydride.
  • Formation of the N-Hydroxysuccinimide Ester: The protected amino acid is reacted with N-hydroxysuccinimide and a coupling reagent like dicyclohexylcarbodiimide to yield the final product .

Boc-Thr(Bzl)-OSu is extensively used in peptide synthesis, especially in solid-phase methods. Its ability to protect functional groups while allowing for selective reactions makes it suitable for creating complex peptides that are important in pharmaceuticals and biochemistry. Additionally, it serves as a building block in synthesizing biologically active compounds .

Boc-Thr(Bzl)-OSu can be compared with several similar compounds, particularly other protected amino acids used in peptide synthesis. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Boc-Ser(Bzl)-OSuSimilar protecting groupsContains serine instead of threonine
Boc-Tyr(Bzl)-OSuSimilar protecting groupsTyrosine's phenolic hydroxyl adds reactivity
Boc-Cys(Bzl)-OHSimilar protecting groupsContains cysteine which introduces thiol reactivity
Boc-Gly-OHLacks hydroxyl protectionSimplest amino acid without side chain

Uniqueness

Boc-Thr(Bzl)-OSu is unique due to its incorporation of threonine, which possesses a secondary hydroxyl group capable of participating in hydrogen bonding. This characteristic influences both the physical properties and reactivity of synthesized peptides compared to those derived from other amino acids .

XLogP3

2.3

Other CAS

69355-99-3
15260-10-3

General Manufacturing Information

L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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